BenchChemオンラインストアへようこそ!

JYL-1413

TRPV1 pharmacology binding affinity capsaicin antagonism

JYL-1413 (735331-54-1) is a non-vanilloid TRPV1 antagonist with Ki=7.8 nM—67-fold greater affinity than capsazepine (Ki=520 nM). Achieves full receptor blockade at 10–100 nM, minimizing off-target risks inherent to μM-range CPZ. Structurally distinct thiourea scaffold serves as an orthogonal chemotype probe for TRPV1 target validation. Sub-nanomolar functional potency (IC50=0.55 nM) in human TRPV1-HEK293 cells. Soluble in DMSO, ethanol, methanol. Optimal for calcium imaging, FLIPR, electrophysiology, and in vivo pain models requiring high receptor occupancy at minimal concentrations.

Molecular Formula C26H37N3O4S2
Molecular Weight 519.7 g/mol
CAS No. 735331-54-1
Cat. No. B3056706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJYL-1413
CAS735331-54-1
Molecular FormulaC26H37N3O4S2
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC(COC(=O)C(C)(C)C)NC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C)C
InChIInChI=1S/C26H37N3O4S2/c1-18-7-8-20(15-19(18)2)9-14-23(17-33-24(30)26(3,4)5)28-25(34)27-16-21-10-12-22(13-11-21)29-35(6,31)32/h7-8,10-13,15,23,29H,9,14,16-17H2,1-6H3,(H2,27,28,34)
InChIKeyDOXBZTLQXVYVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JYL-1413 (CAS 735331-54-1) Procurement Guide: A High-Affinity Non-Vanilloid TRPV1 Antagonist for Pain and Inflammation Research


JYL-1413 (CAS 735331-54-1) is a non-vanilloid transient receptor potential vanilloid-1 (TRPV1, formerly VR1) channel antagonist [1]. It belongs to the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea chemical class and functions as a full antagonist of capsaicin-induced activation of rat TRPV1 heterologously expressed in CHO cells . The compound is characterized by its high binding affinity for TRPV1 (Ki = 7.8 nM) and its solubility in organic solvents including DMSO, methanol, and ethanol, making it suitable for in vitro pharmacological studies and in vivo pain model investigations [2].

Why JYL-1413 Cannot Be Replaced by Capsazepine or Other First-Generation TRPV1 Antagonists


First-generation TRPV1 antagonists such as capsazepine (CPZ) exhibit relatively low affinity for the receptor, requiring substantially higher concentrations to achieve comparable levels of receptor blockade [1]. Capsazepine demonstrates a Ki of 520 nM for rat TRPV1, which is approximately 67-fold lower affinity than JYL-1413 (Ki = 7.8 nM) [1]. This affinity gap translates to critical differences in experimental design: CPZ often necessitates concentrations in the micromolar range (typically 1-10 µM) for functional antagonism, whereas JYL-1413 maintains full antagonism at low nanomolar concentrations, minimizing the risk of off-target effects associated with high-concentration compound application [1]. Furthermore, JYL-1413 belongs to a distinct non-vanilloid chemotype derived from systematic SAR optimization of the thiourea scaffold, whereas capsazepine retains the vanilloid pharmacophore characteristic of agonists like capsaicin [1][2]. This structural divergence means that the two compounds cannot be considered interchangeable probes for TRPV1 pharmacology.

JYL-1413 Quantitative Differentiation Evidence: Head-to-Head Affinity and Functional Comparisons


JYL-1413 vs. Capsazepine: 67-Fold Higher Binding Affinity at Rat TRPV1

JYL-1413 demonstrates substantially higher binding affinity for the rat TRPV1 receptor compared to the classical antagonist capsazepine. In competitive binding assays using rat VR1 heterologously expressed in CHO cells, JYL-1413 (identified as compound 61) displayed a Ki value of 7.8 nM [1]. Under identical assay conditions, capsazepine exhibited a Ki value of 520 nM [1]. JYL-1413 was characterized as a full antagonist against capsaicin activation [1].

TRPV1 pharmacology binding affinity capsaicin antagonism pain research

JYL-1413 Exhibits High Antagonistic Potency Against Capsaicin Activation of Human TRPV1

JYL-1413 displays potent functional antagonism at the human TRPV1 receptor. In a functional calcium flux assay using HEK293 cells expressing human TRPV1, JYL-1413 inhibited capsaicin-induced calcium influx with an IC50 value of 0.55 nM [1]. This single-digit nanomolar potency for the human ortholog confirms that the high-affinity antagonism observed at rat TRPV1 translates to the human receptor [1].

human TRPV1 functional antagonism capsaicin response calcium flux assay

JYL-1413's Non-Vanilloid Chemotype: Structural Differentiation from Vanilloid-Class Antagonists

JYL-1413 belongs to the non-vanilloid class of TRPV1 antagonists, characterized by the replacement of the phenolic hydroxyl group found in vanilloid agonists with an alkylsulfonamido group [1]. This isosteric replacement converts compounds from agonists to antagonists [1]. In contrast, capsazepine retains the vanilloid pharmacophore (including the phenolic hydroxyl and amide moieties) characteristic of agonists such as capsaicin [2]. JYL-1413's N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea core structure, specifically featuring a 3-fluoro substitution in the A-region and a pivaloyloxypropyl moiety, was identified through systematic SAR as favoring full antagonism [1].

chemical classification non-vanilloid antagonist structure-activity relationship chemotype differentiation

JYL-1413 Demonstrates In Vivo Analgesic Efficacy in Murine Pain Models

JYL-1413 (reported as compound 61) demonstrated excellent analgesic activity in mice [1]. While the original publication does not provide the full dose-response data or specific pain model details in the abstract, the designation of 'excellent analgesic activity' represents a qualitative in vivo efficacy finding from the original medicinal chemistry study [1].

in vivo pharmacology analgesic activity pain models mouse

JYL-1413 Offers Superior Organic Solvent Solubility Profile for In Vitro Assay Compatibility

JYL-1413 is soluble in methanol, 100% ethanol, DMSO, and other organic solvents, while being insoluble in water [1]. This solubility profile is typical for lipophilic small-molecule TRPV1 antagonists. The compound has a calculated LogP (XLogP3-AA) of 4.8 [2], indicating substantial lipophilicity that necessitates organic solvent-based stock solution preparation for in vitro applications.

solubility in vitro assay formulation DMSO solubility

JYL-1413 Optimal Research Applications: Evidence-Based Selection Criteria


High-Resolution TRPV1 Pharmacological Profiling Requiring Low-Nanomolar Antagonist Concentrations

JYL-1413 is optimally suited for TRPV1 pharmacological studies where antagonist concentrations must remain in the low nanomolar range to minimize off-target interactions. The compound's Ki of 7.8 nM at rat TRPV1 enables full antagonism at concentrations (10-100 nM) that are 50- to 100-fold lower than those required for capsazepine, which necessitates 1-10 µM concentrations due to its 520 nM Ki [1]. Researchers investigating TRPV1 signaling in primary sensory neurons, dorsal root ganglion cultures, or heterologous expression systems should select JYL-1413 when experimental design requires high receptor occupancy at minimal compound concentrations to preserve specificity.

Orthogonal Validation Studies Using a Non-Vanilloid Chemical Probe

JYL-1413 serves as an ideal orthogonal chemical probe for validating TRPV1-dependent phenotypes identified using vanilloid-class antagonists such as capsazepine. JYL-1413's non-vanilloid thiourea scaffold, featuring an alkylsulfonamido group in place of the phenolic hydroxyl found in vanilloid antagonists, represents a structurally distinct chemotype for engaging the same receptor target [1]. Researchers seeking to confirm that observed pharmacological effects are genuinely TRPV1-mediated rather than artifacts of a specific chemotype should employ JYL-1413 alongside vanilloid-based antagonists. Concordant results across these structurally divergent antagonists substantially strengthen confidence in TRPV1 target engagement conclusions [2].

Preclinical Pain Research Building on JYL-1413's Documented In Vivo Analgesic Activity

JYL-1413 is positioned for preclinical pain research applications based on its demonstrated excellent analgesic activity in murine models [1]. Investigators developing or validating TRPV1-targeted therapeutic hypotheses for neuropathic pain, inflammatory pain, or other pain conditions should consider JYL-1413 as a reference antagonist for in vivo proof-of-concept studies. However, researchers are strongly advised to obtain the full 2003 J. Med. Chem. publication for detailed dose-response relationships, specific pain model methodologies, and pharmacokinetic characterization before initiating in vivo experiments [1].

Human TRPV1 Functional Studies in Recombinant Expression Systems

JYL-1413 is well-suited for functional antagonism studies in HEK293 or other recombinant systems expressing human TRPV1. The compound demonstrates potent inhibition of capsaicin-induced calcium flux with an IC50 of 0.55 nM in human TRPV1-expressing HEK293 cells [1]. This sub-nanomolar functional potency supports the use of JYL-1413 in calcium imaging, FLIPR assays, or patch-clamp electrophysiology where the human receptor ortholog is the primary target of investigation. The compound's organic solvent solubility profile (soluble in DMSO, ethanol, methanol) facilitates preparation of concentrated stock solutions compatible with these assay platforms [2].

Quote Request

Request a Quote for JYL-1413

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.